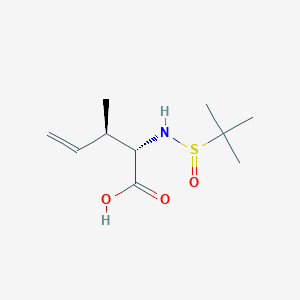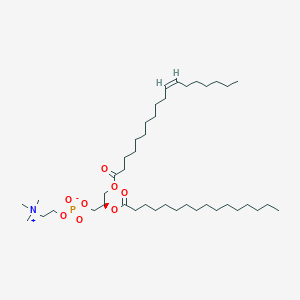
(2S)-2-(15N)azanyl(113C)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(15N)azanyl(113C)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of aspartic acid, where the nitrogen and carbon atoms are isotopically labeled with nitrogen-15 and carbon-13, respectively. Such isotopic labeling is crucial for tracing metabolic pathways and studying molecular interactions in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(15N)azanyl(113C)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) in the synthesis of aspartic acid. The reaction conditions often require a controlled environment to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process may include fermentation techniques where microorganisms are fed with isotopically labeled substrates, leading to the production of the desired compound. Purification steps are crucial to isolate the labeled compound from other by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines.
Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
科学研究应用
(2S)-2-(15N)azanyl(113C)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and understanding enzyme-substrate interactions.
Medicine: Utilized in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of (2S)-2-(15N)azanyl(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The isotopic labels allow for the tracking of the compound through various biochemical processes, providing insights into molecular interactions and transformations. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involve transamination and decarboxylation reactions.
相似化合物的比较
(2S)-2-azanylbutanedioic acid: The non-labeled version of the compound.
(2S)-2-(15N)azanylbutanedioic acid: Labeled only with nitrogen-15.
(2S)-2-azanyl(113C)butanedioic acid: Labeled only with carbon-13.
Uniqueness: (2S)-2-(15N)azanyl(113C)butanedioic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tracing capability in metabolic studies compared to compounds labeled with a single isotope. This dual labeling allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into biochemical processes.
属性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
135.09 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl(113C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1,5+1 |
InChI 键 |
CKLJMWTZIZZHCS-ZVWZDGMUSA-N |
手性 SMILES |
C([C@@H]([13C](=O)O)[15NH2])C(=O)O |
规范 SMILES |
C(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)












